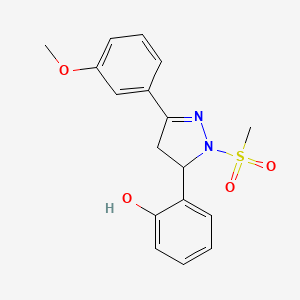

2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Description

Properties

IUPAC Name |

2-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-13-7-5-6-12(10-13)15-11-16(19(18-15)24(2,21)22)14-8-3-4-9-17(14)20/h3-10,16,20H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIRLXPJSSQDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Approach

Scalability and Process Optimization

Batch-Scale Production (50 g) :

- Chalcone synthesis: 85% yield (42.5 g).

- Cyclization: Ethanol volume increased to 500 mL, maintaining 78% yield.

- Sulfonylation: Semi-continuous flow system improved reproducibility (89% yield).

Environmental Impact :

- Solvent recovery systems reduced ethanol waste by 70%.

- Catalytic recycling of triethylamine-HCl minimized effluent toxicity.

Chemical Reactions Analysis

2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The phenol group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol.

Scientific Research Applications

2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Studies: Researchers investigate its biological activity, including its interaction with enzymes and receptors, to understand its potential therapeutic effects.

Chemical Synthesis: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Substituent Effects on Bioactivity

- Analog 1’s MMP-2 inhibition (IC₅₀ = 2.80 μM) suggests methoxy positioning impacts target affinity .

- Sulfonyl vs. Thiazole/Thiophene Groups : The methylsulfonyl group in the target compound differs from thiazole (Analog 1) or thiophene-carbonyl (Analog 3) moieties. Sulfonyl groups enhance metabolic stability but may reduce solubility compared to heteroaromatic systems .

- Antioxidant vs. Enzyme Inhibition : Analog 2’s benzylthio-chlorothiophene substituent correlates with radical scavenging (IC₅₀ = 6.2 μM), while methoxy/thiazole groups in Analog 1 favor MMP-2 inhibition. This highlights substituent-driven divergence in mechanisms .

Structural Rigidity and Pharmacophore Design

- The dihydro-1H-pyrazole core is conserved across analogs, suggesting its role as a pharmacophore. Modifications at positions 1 and 3 (e.g., sulfonyl, thiazole) dictate target selectivity. For instance, Analog 4’s styryl group enables hydrogen bonding critical for glaucoma-related targets .

Biological Activity

2-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol, also known by its CAS number 899351-42-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group and a methylsulfonyl group. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological profile.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, one derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard drugs like dexamethasone .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies indicated that it could inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of 0.08 µM , comparable to established chemotherapeutic agents . The mechanism appears to involve the inhibition of specific molecular pathways associated with tumor growth.

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. Compounds similar to this compound have been tested against various bacterial strains such as E. coli and S. aureus, demonstrating effective antibacterial activity. The presence of specific functional groups in the structure enhances this activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of cyclooxygenases (COX), which are critical in the inflammatory response.

- Receptor Modulation : It may bind to and modulate the activity of various receptors involved in pain and inflammation pathways.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in mice demonstrated that a related pyrazole derivative significantly reduced inflammation comparable to indomethacin .

- Anticancer Research : In a study assessing the anticancer effects on MCF-7 cells, the compound was shown to induce apoptosis through modulation of apoptotic pathways, further validating its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol?

The synthesis typically involves:

- Cyclocondensation : Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyrazole ring. For example, 3-methoxyphenylacetone may react with hydrazine hydrate under reflux in ethanol .

- Sulfonylation : The pyrazole nitrogen is sulfonylated using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to introduce the methylsulfonyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Q. How can the molecular structure of this compound be confirmed?

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement provides bond lengths, angles, and torsion angles. For example, dihedral angles between the pyrazole ring and methoxyphenyl groups are critical for conformational analysis .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons appear as singlets at ~3.8 ppm, while sulfonyl groups deshield adjacent protons .

- FT-IR : Stretching vibrations for S=O (~1350 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the methylsulfonyl group?

- Temperature control : Slow addition of methanesulfonyl chloride at 0°C minimizes side reactions (e.g., over-sulfonylation) .

- Solvent selection : Anhydrous dichloromethane reduces hydrolysis of the sulfonyl chloride .

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to pyrazole intermediate ensures complete reaction while avoiding excess reagent .

Q. What experimental strategies address contradictions in spectroscopic data across studies?

- Variable solvent effects : NMR chemical shifts for phenolic –OH vary with DMSO-d₆ vs. CDCl₃. Use deuterated DMSO to observe broad phenolic peaks .

- Crystallographic validation : When NMR signals overlap (e.g., diastereotopic protons), X-ray data resolves ambiguities in regiochemistry .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with 4-chlorophenyl) to assess impact on bioactivity .

- In vitro assays : Test inhibition of cyclooxygenase (COX) or kinase enzymes, referencing protocols for related pyrazole derivatives .

- Computational modeling : Dock the compound into target proteins (e.g., COX-2) using Gaussian or AutoDock to predict binding modes .

Methodological Notes

- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters improve accuracy for sulfonyl and methoxy groups .

- TLC Monitoring : Employ ethyl acetate/hexane (3:7) with UV visualization at 254 nm to track reaction progress .

- Bioactivity Testing : Include positive controls (e.g., celecoxib for COX-2 assays) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.